molecular formula C22H45N3O.C2H4O2<br>C24H49N3O3 B12677275 N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate CAS No. 94113-42-5

N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate

Katalognummer: B12677275
CAS-Nummer: 94113-42-5
Molekulargewicht: 427.7 g/mol
InChI-Schlüssel: WMZUOZRHKFCKEK-RRABGKBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate is a complex organic compound with a long-chain amide structureThe compound is characterized by the presence of an octadec-9-enamide backbone with aminoethyl groups, making it a versatile molecule for research and industrial purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified through various techniques, including recrystallization and chromatography, to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification methods ensures high yield and purity of the compound. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amides or amines. Substitution reactions can lead to a wide range of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in cellular processes and interactions.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s aminoethyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes an octadec-9-enamide backbone.

Eigenschaften

CAS-Nummer

94113-42-5

Molekularformel

C22H45N3O.C2H4O2
C24H49N3O3

Molekulargewicht

427.7 g/mol

IUPAC-Name

acetic acid;(E)-N-[2-(2-aminoethylamino)ethyl]octadec-9-enamide

InChI

InChI=1S/C22H45N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h9-10,24H,2-8,11-21,23H2,1H3,(H,25,26);1H3,(H,3,4)/b10-9+;

InChI-Schlüssel

WMZUOZRHKFCKEK-RRABGKBLSA-N

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCN.CC(=O)O

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.